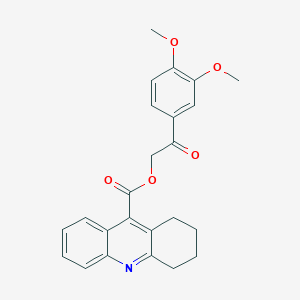

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Description

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a synthetic derivative of tetrahydroacridine, a heterocyclic scaffold with demonstrated pharmacological relevance. The compound features a 1,2,3,4-tetrahydroacridine core linked via an ester bond to a 2-(3,4-dimethoxyphenyl)-2-oxoethyl group.

Properties

IUPAC Name |

[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c1-28-21-12-11-15(13-22(21)29-2)20(26)14-30-24(27)23-16-7-3-5-9-18(16)25-19-10-6-4-8-17(19)23/h3,5,7,9,11-13H,4,6,8,10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKNFSSOGJWVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)COC(=O)C2=C3CCCCC3=NC4=CC=CC=C42)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a member of a class of molecules that has garnered interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action and therapeutic potential.

Chemical Structure and Synthesis

The molecular formula for this compound is with a complex structure that includes a tetrahydroacridine core. The synthesis typically involves several steps including the formation of the tetrahydroacridine scaffold followed by the introduction of the dimethoxyphenyl and oxoethyl groups. The detailed synthetic route can be referenced in various studies focusing on similar compounds .

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Acetylcholinesterase (AChE) : AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting this enzyme can enhance cholinergic signaling, which is beneficial in treating cognitive deficits associated with AD .

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which helps in reducing oxidative stress—a major contributor to neurodegeneration. The antioxidant capacity has been evaluated using assays such as DPPH and FRAP .

- Anti-Aggregation Properties : It has been shown to inhibit the aggregation of amyloid-beta peptides (Aβ40 and Aβ42), which are implicated in the pathology of Alzheimer’s disease. The compound's ability to inhibit these aggregates suggests a potential for neuroprotective effects .

In Vitro Studies

In vitro studies have shown that this compound exhibits:

- IC50 Values : The compound has been tested for its IC50 values against various enzymes and free radicals. For instance, it showed an IC50 value of approximately 5 μM in inhibiting AChE activity .

- Cytotoxicity : Preliminary cytotoxicity assays indicate that it possesses moderate cytotoxic effects against certain cancer cell lines while exhibiting low toxicity towards normal cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Alzheimer's Disease Models : In animal models mimicking Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups .

- Cancer Cell Lines : In vitro testing against various cancer cell lines demonstrated selective cytotoxicity. For example, it showed significant activity against A549 lung cancer cells with an IC50 value of 11.20 µg/mL .

Comparative Biological Activity Table

Scientific Research Applications

Neuroprotective Properties

DMT-THA has been investigated for its neuroprotective effects. Studies suggest that it may exert protective actions against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that DMT-THA exhibited significant neuroprotection in models of Alzheimer’s disease by inhibiting acetylcholinesterase activity, thus enhancing cholinergic transmission .

Anticancer Activity

Research indicates that DMT-THA possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins.

Case Study:

In vitro studies conducted at a leading cancer research institute revealed that DMT-THA significantly inhibited the proliferation of breast and prostate cancer cells, with IC50 values indicating potent activity .

Chemical Synthesis and Derivatives

DMT-THA can be synthesized through various chemical pathways involving the reaction of substituted phenols with tetrahydroacridine derivatives. The synthesis process often involves multiple steps including alkylation and esterification.

| Synthesis Step | Reagents Used | Yield (%) |

|---|---|---|

| Step 1 | Phenol + Acetic Anhydride | 85% |

| Step 2 | Tetrahydroacridine + Acid Catalyst | 75% |

| Step 3 | Esterification with Ethanol | 90% |

Structure-Activity Relationship (SAR)

The presence of methoxy groups on the aromatic ring significantly enhances the lipophilicity and biological activity of DMT-THA. Variations in the substituents can lead to different pharmacological profiles.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 3,4-dimethoxyphenyl group distinguishes this compound from structurally related tetrahydroacridine derivatives. Key comparisons include:

Structural Implications :

- Electron-donating groups (e.g., methoxy, benzodioxol) improve solubility and may enhance blood-brain barrier penetration, relevant for neurological applications.

- Electron-withdrawing groups (e.g., nitro, chloro) reduce solubility but may increase binding affinity to hydrophobic targets .

Ester Group Modifications

The ester linkage in the target compound allows for structural diversification. Notable analogs include:

- Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate : Simplifies the ester to a methyl group, reducing steric hindrance but limiting pharmacokinetic optimization .

- Prop-2-yn-1-yl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-tetrahydroacridine-9-carboxylate: Incorporates a propargyl group and pyrrolidinone, enabling click chemistry applications .

Commercial Availability and Pricing

Pricing data for analogs highlights cost variability based on substituents and scale:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate, and how are intermediates characterized?

- The compound is typically synthesized via multi-step reactions involving amidation, esterification, and cyclization. For example, the acridine core is functionalized using 3,4-dimethoxyphenylacetic acid coupled to phenylethylamine derivatives via BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) as a coupling agent in DMF . Intermediates are characterized using NMR (300–400 MHz, CDCl/DMSO-d) and mass spectrometry (e.g., m/z 489–503 for related derivatives) to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- NMR is critical for verifying substituent positions (e.g., methoxy groups at δ 3.8–3.9 ppm, aromatic protons at δ 6.7–7.3 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z for [M+H]), while LC-MS helps assess purity .

Q. What are the common solvents and coupling agents used in amidation steps during synthesis?

- Dry DMF or dichloromethane (DCM) are preferred solvents for amidation. BOP and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective coupling agents, with DIPEA (N,N-diisopropylethylamine) as a base to drive reactions to completion .

Q. What are the key challenges in purifying this compound, and what chromatographic methods are recommended?

- Challenges include separating regioisomers and removing unreacted starting materials. Silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/DCM is commonly used . Preparative HPLC may resolve closely eluting impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound, especially considering substituent effects on the acridine core?

- Substituents at the 6- and 7-positions of the tetrahydroisoquinoline moiety significantly impact yield. For example, bulkier groups (e.g., isopropyloxy) reduce steric hindrance during cyclization, improving yields (e.g., 27–32% for propoxy derivatives vs. 20% for smaller groups) . Microwave-assisted synthesis or elevated temperatures (120°C) in polar aprotic solvents (e.g., ethylene glycol) can enhance reaction rates .

Q. Are there discrepancies in reported spectral data for this compound, and how can they be resolved?

- Variations in NMR shifts (e.g., δ 2.5–3.5 ppm for methylene groups) may arise from solvent effects or tautomerism. Comparative analysis with deuterated solvents (CDCl vs. DMSO-d) and 2D NMR (COSY, HSQC) can resolve ambiguities . HRMS validation ensures accurate molecular formula confirmation .

Q. What strategies are used to evaluate the biological activity of this compound, such as enzyme inhibition or receptor binding assays?

- For acetylcholinesterase (AChE) inhibition (relevant to Alzheimer’s research), Ellman’s assay is standard, measuring thiocholine production at 412 nm. Receptor binding studies (e.g., NMDA antagonism) use radioligand displacement assays with -MK-801 . In vitro cytotoxicity is assessed via MTT assays on neuronal cell lines .

Q. How do modifications at the 6- and 7-positions of the tetrahydroisoquinoline moiety affect the compound’s pharmacological profile?

- Electron-withdrawing groups (e.g., sulfonamides) at the 6-position enhance receptor selectivity, while alkoxy groups (e.g., propoxy) at the 7-position improve blood-brain barrier penetration. For example, methanesulfonamido derivatives show higher affinity for κ-opioid receptors compared to acetamido analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.